N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide
CAS No.:
Cat. No.: VC8520068
Molecular Formula: C17H16FN3O3S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16FN3O3S |
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Molecular Weight | 361.4 g/mol |
IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluorobenzenesulfonamide |
Standard InChI | InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
Standard InChI Key | IEXCJUASIDWJJH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide systematically describes its architecture:
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Pyrazole core: A five-membered aromatic ring with methyl groups at positions 1 and 5, a ketone at position 3, and a phenyl substituent at position 2.
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Sulfonamide linkage: A 4-fluorobenzenesulfonamide group (-SONH) attached to the pyrazole’s position 4 via a nitrogen atom.
Molecular Formula and Mass
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Theoretical molecular formula: .
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Molecular weight: 361.39 g/mol (calculated from atomic masses).
Table 1: Comparative Structural Features of Related Pyrazole-Sulfonamides
Synthesis and Characterization
Synthetic Pathways
The compound is likely synthesized through nucleophilic substitution reactions, analogous to methods described for related antipyrine derivatives . A plausible route involves:
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Formation of 4-aminoantipyrine: Condensation of phenylhydrazine with acetylacetone to yield 1,5-dimethyl-2-phenyl-4-aminopyrazol-3-one.
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Sulfonylation: Reaction of 4-aminoantipyrine with 4-fluorobenzenesulfonyl chloride in basic media (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Spectroscopic Characterization
While experimental data for the target compound is unavailable, techniques applied to analogs provide a predictive framework:
Table 2: Hypothetical Spectroscopic Data Based on Analogous Compounds
X-ray crystallography, as employed for the chloroacetamide analog , would reveal a monoclinic crystal system with hydrogen-bonded dimers stabilized by N–H···O interactions.
Physicochemical Properties
Melting Point and Solubility
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Predicted melting point: 210–215°C (based on structurally similar compounds ).
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Solubility: Limited aqueous solubility due to the hydrophobic phenyl and fluorobenzene groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Table 3: Thermal Stability Comparison
Compound | Melting Point (°C) | Thermal Decomposition (°C) |
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Target Compound | 210–215 (est.) | >250 (est.) |
N-Antipyrinyl salicylamide | 214–215 | 220–225 |
2-Chloro-N-antipyrinyl acetamide | 198–200 | 210–215 |
Applications and Future Directions
Research Priorities
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Synthetic optimization: Improve yield via catalysts (e.g., DMAP) or microwave-assisted synthesis.
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In vitro screening: Evaluate IC values against cancer cell lines (e.g., U937, MCF-7).
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ADMET profiling: Assess bioavailability, CYP450 interactions, and genotoxicity.
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